4-(4-fluorophenyl)aniline Hydrochloride 4-(4-fluorophenyl)aniline Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18823384
InChI: InChI=1S/C12H10FN.ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-8H,14H2;1H
SMILES:
Molecular Formula: C12H11ClFN
Molecular Weight: 223.67 g/mol

4-(4-fluorophenyl)aniline Hydrochloride

CAS No.:

Cat. No.: VC18823384

Molecular Formula: C12H11ClFN

Molecular Weight: 223.67 g/mol

* For research use only. Not for human or veterinary use.

4-(4-fluorophenyl)aniline Hydrochloride -

Specification

Molecular Formula C12H11ClFN
Molecular Weight 223.67 g/mol
IUPAC Name 4-(4-fluorophenyl)aniline;hydrochloride
Standard InChI InChI=1S/C12H10FN.ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-8H,14H2;1H
Standard InChI Key BOZYZEIWFJRWBL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC=C(C=C2)F)N.Cl

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

4-(4-Fluorophenyl)aniline hydrochloride consists of a biphenyl backbone with a fluorine atom para to the aniline group, which is protonated as a hydrochloride salt. The molecular weight of the free base is 187.21 g/mol, while the hydrochloride form increases to approximately 223.67 g/mol. The fluorine substitution enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number324-93-6
Molecular FormulaC12H10FNHCl\text{C}_{12}\text{H}_{10}\text{FN} \cdot \text{HCl}
AppearancePowder or liquid
Purity97%
Storage ConditionsTightly closed container
Boiling Point (Free Base)176–177°C at 15 mmHg

The compound’s hydrochloride form improves solubility in polar solvents, facilitating its use in aqueous reaction conditions. The free base, N-(4-fluorophenyl)aniline (CAS 330-83-6), exhibits a density of 1.172 g/cm³ and a melting point of 38°C , whereas the hydrochloride salt likely has a higher melting point due to ionic lattice stabilization.

Synthesis and Manufacturing

Industrial Production Methods

The synthesis of 4-(4-fluorophenyl)aniline hydrochloride typically involves two stages: (1) preparation of the free base and (2) salt formation with hydrochloric acid.

Free Base Synthesis

A common route starts with 4-fluoroaniline and bromobenzene via a Ullmann coupling, catalyzed by copper to form the biphenyl structure. Alternative methods include reducing nitro precursors. For example, 4-(4-fluorophenoxy)-1-nitrobenzene is reduced using tin(II) chloride dihydrate in ethanol under reflux, followed by basification to yield the free amine .

Hydrochloride Formation

The free base is treated with concentrated hydrochloric acid, precipitating the hydrochloride salt. This step enhances stability and shelf life, critical for commercial distribution .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Nitro ReductionSnCl₂·2H₂O, Ethanol, Reflux100%
Salt FormationHCl, Room Temperature95–98%

Applications in Research and Industry

Pharmaceutical Development

4-(4-Fluorophenyl)aniline hydrochloride is a key intermediate in anticancer drug discovery. Its fluorinated aromatic system interacts with hydrophobic pockets in target proteins, enhancing binding affinity. For instance, it is used in synthesizing kinase inhibitors that disrupt tumor proliferation pathways .

Material Science

The compound’s rigid aromatic structure contributes to high thermal stability in polymers. It is incorporated into epoxy resins and polyimides for aerospace coatings, where flame resistance and mechanical strength are paramount .

Agrochemicals

In agrochemical research, derivatives of this compound serve as precursors to herbicides targeting acetyl-CoA carboxylase (ACCase) in weeds. Fluorine’s electronegativity improves membrane permeability, enhancing herbicidal activity .

Future Directions

Ongoing research explores catalytic asymmetric synthesis to produce enantiomerically pure derivatives for chiral drug development. Additionally, its potential in fluorescent probes for cellular imaging warrants further investigation, leveraging fluorine’s unique photophysical properties .

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